3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Description

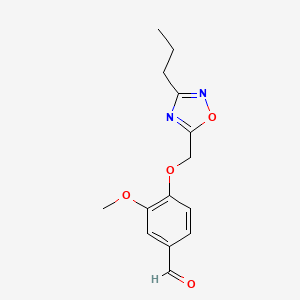

3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a benzaldehyde derivative featuring a 1,2,4-oxadiazole ring substituted with a propyl group at position 3 and a methoxy group at position 3 of the benzaldehyde core. Its molecular formula is C₁₄H₁₈N₂O₄, with a molecular weight of 278.30 g/mol. The compound is characterized by:

- A benzaldehyde backbone with a methoxy (-OCH₃) group at position 3.

- A 1,2,4-oxadiazole ring attached via a methoxy (-OCH₂-) linker at position 4 of the benzaldehyde.

- A propyl (-C₃H₇) substituent at position 3 of the oxadiazole ring.

This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula |

C14H16N2O4 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

3-methoxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde |

InChI |

InChI=1S/C14H16N2O4/c1-3-4-13-15-14(20-16-13)9-19-11-6-5-10(8-17)7-12(11)18-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

XLIDTOFFDVGNKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is typically synthesized via cyclocondensation between amidoximes and acylating agents. For the 3-propyl substitution:

Benzaldehyde Functionalization

The benzaldehyde core requires selective etherification at the 4-position:

- Starting Material : 3-Methoxy-4-hydroxybenzaldehyde (readily synthesized via formylation of 2-methoxyphenol).

- Etherification : React with 5-(chloromethyl)-3-propyl-1,2,4-oxadiazole in a biphasic system (water/dichloromethane) using NaOH (pH 8–10).

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield (85–92%).

- Avoid aldehyde oxidation by conducting reactions under nitrogen.

Alternative Pathways

Post-Cyclization Oxidation

- Step 1 : Synthesize 3-methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol via Mitsunobu coupling (diethyl azodicarboxylate, triphenylphosphine).

- Step 2 : Oxidize the benzyl alcohol to aldehyde using Swern conditions (oxalyl chloride, DMSO, triethylamine).

Yield : 78% after column purification.

One-Pot Tandem Synthesis

Combine oxadiazole formation and etherification in a single reactor:

- React 3-methoxy-4-hydroxybenzaldehyde with N-hydroxypropionamidine and N,N′-carbonyldiimidazole (CDI) in DMF at 120°C.

Advantage : Reduces purification steps (yield: 70–75%).

Comparative Analysis of Methods

Critical Considerations

Regioselectivity Challenges

- Competing 1,3,4-oxadiazole formation is minimized using bulky bases (e.g., DIPEA).

- Monitoring : HPLC or TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) ensures product purity.

Functional Group Compatibility

- Aldehyde Protection : Temporary acetal formation (ethylene glycol, p-toluenesulfonic acid) prevents side reactions during etherification.

Industrial Scalability

The biphasic method (Search result 2) offers the best scalability due to:

- Low-cost reagents (dichloromethane, NaOH).

- Easy recycling of the organic phase.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

Oxidation: 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.

Reduction: 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and antifungal activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include benzaldehyde derivatives with 1,2,4-oxadiazole rings but differing substituents (Table 1).

Table 1: Structural and Physical Property Comparison

Key Differences:

Methyl-substituted analogs (e.g., 2-/3-(3-methyl-oxadiazolyl)benzaldehyde) are smaller and less lipophilic .

Substitution Pattern on Benzaldehyde :

- The target compound has a 3-methoxy group , which introduces electronic effects (e.g., electron-donating) that may influence reactivity or binding interactions.

- Analogs in lack methoxy groups, with oxadiazole rings directly attached at positions 2 or 3 .

Synthetic Complexity :

- Introducing a propyl group requires longer-chain precursors compared to methyl, increasing synthetic steps (e.g., alkylation or cyclization with propyl reagents).

- Methyl-substituted analogs are synthesized using simpler reagents like acetylhydrazides .

Physicochemical Properties

- Melting Points : Methyl-substituted analogs exhibit lower melting points (66–109°C) due to smaller molecular size and reduced intermolecular forces . The target compound’s melting point is unreported but likely higher owing to increased molecular weight and crystallinity from the propyl group.

- Solubility : The propyl group may reduce aqueous solubility compared to methyl analogs, a critical factor in drug formulation.

Biological Activity

3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a compound that incorporates a methoxy group and an oxadiazole moiety, which has been associated with various biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

Pharmacological Properties

The biological activities of compounds containing oxadiazole rings have been extensively studied. Research indicates that derivatives of 1,2,4-oxadiazole exhibit a range of pharmacological effects including:

- Antibacterial Activity : Compounds with oxadiazole structures have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that certain oxadiazole derivatives had minimum inhibitory concentrations (MIC) as low as 7.9 μg/mL against specific bacterial strains .

- Antifungal Activity : The compound has also demonstrated antifungal effects. In vitro studies have shown that some oxadiazole derivatives possess potent activity against fungi such as Candida albicans, with MIC values comparable to standard antifungal agents .

- Anticancer Activity : Several studies have reported the anticancer potential of oxadiazole derivatives. For example, compounds similar to 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde have been tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

The biological activity of oxadiazole derivatives can be attributed to their ability to interact with biomacromolecules through hydrogen bonding and other non-covalent interactions. These interactions are crucial for their efficacy in inhibiting enzymes or disrupting cellular processes in pathogens or cancer cells.

Case Studies

- Anticancer Activity : A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against MCF-7 cells. One compound exhibited an IC50 value of 0.0380 μM, indicating strong anticancer potential .

- Antibacterial Studies : Another study focused on a group of 1,3,4-oxadiazole derivatives that showed promising antibacterial activity against Mycobacterium tuberculosis with effective concentrations around 62.5 μg/mL .

Data Table: Biological Activities of Related Oxadiazole Derivatives

Q & A

Q. Q1. What are the recommended synthetic routes for 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde?

Methodological Answer:

- Step 1: Synthesize the 3-propyl-1,2,4-oxadiazole moiety via cyclization of a propionitrile derivative with hydroxylamine, followed by purification via column chromatography .

- Step 2: Functionalize the benzaldehyde core by introducing methoxy and oxadiazole-methoxy groups via nucleophilic aromatic substitution (e.g., Williamson ether synthesis) under reflux conditions with anhydrous solvents .

- Step 3: Validate purity using HPLC (>95%) and characterize intermediates via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- X-ray crystallography: Use SHELXL for refinement of crystal structures to confirm bond lengths and angles, particularly for the oxadiazole and methoxybenzaldehyde moieties .

- Spectroscopic analysis: Compare experimental -NMR chemical shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm) with computational predictions (DFT/B3LYP) .

- Mass spectrometry: Confirm molecular weight (expected [M+H] ~318.3 g/mol) via electrospray ionization (ESI-MS) .

Advanced Research Questions

Q. Q3. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Substituent variation: Replace the propyl group on the oxadiazole with ethyl, butyl, or aryl groups to assess steric/electronic effects on biological activity (e.g., enzyme inhibition) .

- Docking studies: Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2), focusing on hydrogen bonding between the aldehyde group and active-site residues .

- Pharmacokinetic profiling: Evaluate metabolic stability via liver microsome assays and correlate with logP values (predicted ~2.5 for the parent compound) .

Q. Q4. How can the compound’s reactivity in nucleophilic addition reactions be optimized?

Methodological Answer:

- Solvent selection: Use polar aprotic solvents (e.g., DMF) to stabilize the transition state during aldol condensations .

- Catalysis: Employ proline derivatives as organocatalysts to enhance enantioselectivity in asymmetric additions .

- Kinetic monitoring: Track reaction progress via in situ IR spectroscopy (aldehyde C=O stretch at ~1700 cm) to identify optimal quenching points .

Q. Q5. What experimental approaches are used to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay standardization: Replicate enzyme inhibition assays (e.g., IC for acetylcholinesterase) under controlled pH and temperature conditions to minimize variability .

- Cross-validation: Compare results across orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends .

- Meta-analysis: Aggregate data from structurally analogous compounds (e.g., 3-ethyl-oxadiazole derivatives) to identify substituent-dependent trends .

Technical and Analytical Considerations

Q. Q6. How should researchers handle stability issues during storage?

Methodological Answer:

Q. Q7. What computational tools are recommended for modeling this compound’s interactions with biomolecules?

Methodological Answer:

- Molecular dynamics (MD): Simulate binding to lipid bilayers using GROMACS to assess membrane permeability .

- Quantum mechanics (QM): Calculate electrostatic potential maps (MEPs) with Gaussian 16 to predict nucleophilic attack sites on the aldehyde group .

Advanced Applications

Q. Q8. What are the potential applications of this compound in medicinal chemistry?

Methodological Answer:

- Antimicrobial agents: Screen against Gram-negative bacteria (e.g., E. coli) using broth microdilution assays, noting enhanced activity from the oxadiazole’s electron-withdrawing effects .

- Antioxidant development: Evaluate radical scavenging capacity via DPPH/ABTS assays, correlating results with substituent electronegativity .

Q. Q9. How can this compound be utilized in materials science?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.